4-(2-Chlorophenyl)piperidine hydrochloride

Catalog No.
S1923814
CAS No.
82211-92-5
M.F
C11H15Cl2N
M. Wt
232.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Chlorophenyl)piperidine hydrochloride

CAS Number

82211-92-5

Product Name

4-(2-Chlorophenyl)piperidine hydrochloride

IUPAC Name

4-(2-chlorophenyl)piperidine;hydrochloride

Molecular Formula

C11H15Cl2N

Molecular Weight

232.15 g/mol

InChI

InChI=1S/C11H14ClN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H

InChI Key

BALIJVUSWGOXBJ-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=CC=CC=C2Cl.Cl

Canonical SMILES

C1CNCCC1C2=CC=CC=C2Cl.Cl

4-(2-Chlorophenyl)piperidine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₅Cl₂N and a molecular weight of 232.15 g/mol. It is characterized by the presence of a piperidine ring substituted with a chlorophenyl group, which enhances its biological activity and potential applications in medicinal chemistry. This compound is often utilized in research settings, particularly in studies related to pharmacology and drug development .

The chemical behavior of 4-(2-Chlorophenyl)piperidine hydrochloride is influenced by its functional groups. It can undergo various reactions typical of piperidine derivatives, including:

  • Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Reduction reactions: The compound can be reduced to yield amines or other functionalized piperidine derivatives.
  • Formation of salts: As a hydrochloride salt, it can interact with bases to form new compounds.

4-(2-Chlorophenyl)piperidine hydrochloride exhibits significant biological activity, particularly as a potential therapeutic agent. Its structure suggests affinity for various receptors, including:

  • Dopaminergic receptors: It may influence dopaminergic pathways, making it relevant in studies of neuropharmacology.
  • Serotonergic receptors: Potential interactions with serotonin receptors could indicate antidepressant or anxiolytic properties.

In vitro studies have shown that compounds with similar structures can exhibit activity against certain types of cancer cells, although specific data for this compound may require further research .

The synthesis of 4-(2-Chlorophenyl)piperidine hydrochloride typically involves several steps:

  • Formation of the piperidine ring: This is often achieved through cyclization reactions involving appropriate precursors.
  • Substitution reaction: The introduction of the chlorophenyl group can be accomplished via electrophilic aromatic substitution or nucleophilic aromatic substitution methods.
  • Hydrochloride formation: The final step usually involves the addition of hydrochloric acid to yield the hydrochloride salt.

Various synthetic routes have been documented in literature, emphasizing different starting materials and conditions to optimize yield and purity .

This compound has several applications in research and industry:

  • Pharmaceutical development: It serves as a lead compound for developing new drugs targeting neurological disorders.
  • Chemical probes: Due to its receptor affinity, it can be used as a tool in biochemical assays to study receptor functions.
  • Synthetic intermediates: It is often utilized in the synthesis of more complex organic molecules in medicinal chemistry.

Interaction studies involving 4-(2-Chlorophenyl)piperidine hydrochloride focus on its binding affinity to various biological targets. Key findings include:

  • Receptor binding assays: These studies help elucidate its mechanism of action at neurotransmitter receptors.
  • Enzyme inhibition studies: Investigating its role as an inhibitor or modulator of enzymes involved in drug metabolism can provide insights into pharmacokinetics.

Such studies are essential for understanding the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with 4-(2-Chlorophenyl)piperidine hydrochloride, each possessing unique properties and activities. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexUnique Features
2-(4-Chlorophenyl)piperidine hydrochloride37656-37-40.85Different substitution pattern on the piperidine ring
4-(4-Chlorophenyl)piperidine-4-carbonitrile91721-16-30.82Contains a carbonitrile group enhancing reactivity
3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride99329-53-00.95Pyrrolidine ring may exhibit different biological activities

These compounds highlight the diversity within this chemical class and underscore the importance of structural variations in determining biological activity and therapeutic potential .

Dates

Modify: 2023-07-22

Explore Compound Types